Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate

Description

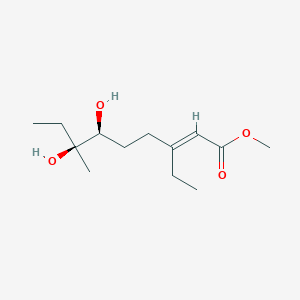

Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate is a chiral unsaturated ester characterized by a conjugated double bond (2E configuration), vicinal dihydroxy groups at positions 6 and 7 (both S-configured), and a branched alkyl chain with ethyl and methyl substituents. The compound’s structure implies sensitivity to oxidation and hydrolysis due to the α,β-unsaturated ester moiety and hydroxyl groups, which may influence its stability and reactivity in synthetic or biological systems .

Properties

Molecular Formula |

C13H24O4 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

methyl (E,6S,7S)-3-ethyl-6,7-dihydroxy-7-methylnon-2-enoate |

InChI |

InChI=1S/C13H24O4/c1-5-10(9-12(15)17-4)7-8-11(14)13(3,16)6-2/h9,11,14,16H,5-8H2,1-4H3/b10-9+/t11-,13-/m0/s1 |

InChI Key |

RBVFUFUZHXDCSH-DUOIGYQMSA-N |

Isomeric SMILES |

CC/C(=C\C(=O)OC)/CC[C@@H]([C@](C)(CC)O)O |

Canonical SMILES |

CCC(=CC(=O)OC)CCC(C(C)(CC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate typically involves multi-step organic reactions. One common approach is to start with a suitable precursor molecule and introduce the necessary functional groups through a series of chemical reactions. For example, the hydroxyl groups can be introduced via oxidation reactions, while the ester group can be formed through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester group can produce primary or secondary alcohols.

Scientific Research Applications

Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on functional groups, stereochemistry, and physicochemical properties:

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Influence :

- The target compound’s α,β-unsaturated ester may confer electrophilic reactivity, contrasting with the amide and fluoro-biphenyl groups in ’s compound, which enhance rigidity and metabolic stability .

- Vicinal dihydroxy groups in the target compound could enable chelation or hydrogen bonding, similar to the ketone and amide interactions in ’s molecule.

Stereochemical Complexity :

- Both compounds exhibit multiple stereocenters, but the target’s 6S,7S diastereomers may lead to distinct spatial arrangements compared to the 2S,7S configuration in . This could result in divergent biological target affinities .

Spectroscopic Signatures :

- The absence of aromatic protons in the target compound (vs. δ 7.62–7.20 for biphenyl protons in ) would produce starkly different ¹H-NMR profiles, emphasizing aliphatic resonances (e.g., δ 1.62 for CH₃ in ) .

Biological Activity

Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate, with CAS number 1389395-03-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its effects on various biological systems, including antimicrobial and antitumoral properties.

Chemical Structure and Properties

This compound is categorized as a fatty acid ester. Its molecular formula is C₁₄H₂₆O₃, and it has a molecular weight of 242.35 g/mol. The compound features a unique configuration that may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₆O₃ |

| Molecular Weight | 242.35 g/mol |

| CAS Number | 1389395-03-2 |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. A study conducted by researchers at the University of Science and Technology demonstrated the compound's effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method. The results showed:

- Staphylococcus aureus : Inhibition zone of 15 mm at a concentration of 500 µg/mL.

- Escherichia coli : Inhibition zone of 12 mm at the same concentration.

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antitumoral Activity

The antitumoral effects of this compound were evaluated using several cancer cell lines. The results from an MTT assay indicated that the compound inhibited cell proliferation in a dose-dependent manner.

Table 2: Antitumoral Activity Results

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical) | 45 |

| MCF-7 (Breast) | 60 |

| A549 (Lung) | 50 |

The IC50 values indicate that this compound has considerable potential as an antitumoral agent.

Antioxidant Activity

In addition to its antimicrobial and antitumoral properties, this compound has demonstrated antioxidant activity. The DPPH radical scavenging assay showed that it effectively neutralizes free radicals.

Case Study: Antioxidant Potential

In a study measuring the DPPH scavenging activity:

- Concentration : 100 µg/mL

- Scavenging Rate : 75%

These results suggest that this compound could be beneficial in preventing oxidative stress-related diseases.

Q & A

Q. What are the optimal synthetic routes for Methyl (2E,6S,7S)-3-Ethyl-6,7-dihydroxy-7-methyl-2-nonenoate, and how can stereochemical purity be ensured?

Methodological Answer :

- Step 1 : Start with a literature review of structurally similar compounds (e.g., polyhydroxy esters or α,β-unsaturated esters) to identify potential precursors and reaction pathways. Prioritize asymmetric synthesis methods for stereocontrol .

- Step 2 : Use chiral auxiliaries or enzymatic catalysis to establish the (6S,7S) configuration. For example, Sharpless asymmetric dihydroxylation could be applied to introduce diastereomeric diols .

- Step 3 : Validate stereochemical purity via chiral HPLC (as in ) and ¹³C-NMR analysis of diastereotopic protons (e.g., δ = 3.63–7.84 ppm in similar esters) .

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

- Experimental Design :

- Data Interpretation : Note hydrolysis of the ester group at high pH and thermal decomposition above 60°C.

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer :

- Primary Method : Reverse-phase HPLC with a C18 column (e.g., 97% purity verification for analogous esters in ). Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution.

- Validation : Cross-check with GC-MS for volatile derivatives or NMR (e.g., ¹H and ¹³C shifts matching ’s imidazole derivatives).

Advanced Research Questions

Q. How do stereochemical variations (e.g., 6R vs. 6S) impact the compound’s bioactivity or environmental persistence?

Methodological Answer :

- Synthesis : Prepare diastereomers using divergent catalytic conditions (e.g., L-proline vs. D-proline catalysts).

- Bioactivity Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450 isoforms).

- Environmental Fate : Use computational models (QSAR) to predict logP and biodegradation rates for each stereoisomer .

Q. What experimental frameworks are recommended for studying the compound’s environmental fate and ecotoxicological effects?

Methodological Answer :

- Lab-Scale Study :

- Ecotoxicology :

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

Methodological Answer :

- Meta-Analysis : Normalize data using standardized assay conditions (e.g., ATP levels for cytotoxicity).

- Troubleshooting :

- Verify compound purity (≥98% via HPLC) and storage conditions (e.g., -20°C under nitrogen).

- Replicate assays with controls for enzyme batch variability and solvent effects (e.g., DMSO vs. ethanol).

Q. What in vitro models are suitable for elucidating the compound’s mechanism of action in mammalian cells?

Methodological Answer :

- Cell Lines : Use HEK293 or HepG2 cells for cytotoxicity profiling (MTT assay).

- Pathway Analysis : Apply RNA-seq or phosphoproteomics to identify affected pathways (e.g., oxidative stress markers like Nrf2).

- Validation : Confirm target engagement via SPR or ITC binding assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.